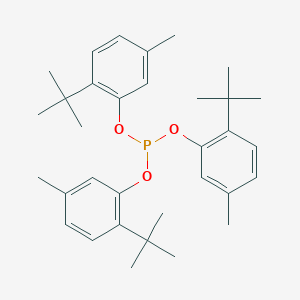

Tris(6-tert-butyl-m-tolyl) phosphite

Description

Propriétés

IUPAC Name |

tris(2-tert-butyl-5-methylphenyl) phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H45O3P/c1-22-13-16-25(31(4,5)6)28(19-22)34-37(35-29-20-23(2)14-17-26(29)32(7,8)9)36-30-21-24(3)15-18-27(30)33(10,11)12/h13-21H,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMHHAKYFQUVKJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)(C)C)OP(OC2=C(C=CC(=C2)C)C(C)(C)C)OC3=C(C=CC(=C3)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H45O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40928714 | |

| Record name | Tris(2-tert-butyl-5-methylphenyl) phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40928714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13468-92-3 | |

| Record name | Phenol, 2-(1,1-dimethylethyl)-5-methyl-, 1,1′,1′′-phosphite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13468-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(6-tert-butyl-m-tolyl) phosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013468923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(2-tert-butyl-5-methylphenyl) phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40928714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(6-tert-butyl-m-tolyl) phosphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.373 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Thermal stability profile and degradation temperature of tris(6-tert-butyl-m-tolyl) phosphite

An In-Depth Technical Guide to the Thermal Stability Profile and Degradation of Sterically Hindered Aryl Phosphite Antioxidants

Introduction

In the realm of polymer science and formulation, particularly within applications demanding high processing temperatures such as in medical devices and pharmaceutical packaging, the stability of additives is paramount. Among these, secondary antioxidants play a crucial role in preserving the integrity of the polymer matrix. This guide focuses on the thermal stability and degradation profile of a significant class of secondary antioxidants: sterically hindered aryl phosphites.

While the specific compound tris(6-tert-butyl-m-tolyl) phosphite was requested, publicly available, in-depth thermal stability data for this particular isomer is scarce. However, the principles governing its stability and degradation are well-represented by its close, extensively studied, and commercially significant analogue, Tris(2,4-di-tert-butylphenyl) phosphite (CAS No. 31570-04-4), commonly known as Irgafos 168. Therefore, this guide will leverage the comprehensive data available for Tris(2,4-di-tert-butylphenyl) phosphite as a primary exemplar to provide a thorough understanding of the thermal behavior of this class of compounds. The methodologies and degradation pathways discussed herein are fundamentally applicable to other sterically hindered aryl phosphites.

These phosphite antioxidants are critical during the high-temperature melt processing of polymers, where they act as "hydroperoxide decomposers".[1] Their primary function is to prevent the degradation of the polymer that is initiated by the breakdown of hydroperoxides, which are unstable byproducts of oxidation.[1] Understanding their thermal limits is not just a matter of processing efficiency, but also of safety and regulatory compliance, as degradation products can be a source of non-intentionally added substances (NIAS) that may migrate into the final product.[2][3]

Core Function and Mechanism of Action

The efficacy of Tris(2,4-di-tert-butylphenyl) phosphite and its analogues stems from the trivalent phosphorus atom, which is readily oxidized. During polymer processing, unstable hydroperoxides (ROOH) are formed. The phosphite antioxidant scavenges these hydroperoxides, converting them into stable, non-radical products (alcohols), while the phosphite itself is oxidized to a more stable phosphate.[1] This sacrificial oxidation interrupts the auto-oxidative degradation cycle of the polymer, thus preserving its molecular weight, mechanical properties, and preventing discoloration.[4] The bulky tert-butyl groups on the phenyl rings provide steric hindrance, which enhances the molecule's stability and solubility in the polymer matrix.[5]

Thermal Stability Profile

The thermal stability of an antioxidant is a critical parameter that dictates its suitability for processing various polymers, each with a specific melting and processing temperature range. Key techniques for evaluating thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Quantitative Thermal Data

The thermal properties of Tris(2,4-di-tert-butylphenyl) phosphite are summarized below. This data indicates a high level of thermal stability, making it suitable for processing a wide array of polymers, including polyolefins, polycarbonates, and polyamides, which are often processed at temperatures exceeding 200°C.[4][6]

| Property | Value | Reference(s) |

| Melting Point | 183 - 187 °C | [4][5][6] |

| Onset of Decomposition (TGA) | Approx. 280 °C | [6] |

| Decomposition Temperature | > 350 °C | [5] |

Note: The onset of decomposition can vary depending on the experimental conditions of the TGA analysis (e.g., heating rate, atmosphere).

Experimental Methodologies

To ensure the scientific integrity of thermal stability data, standardized and well-controlled experimental protocols are essential. Below are detailed methodologies for TGA and DSC analysis.

Thermogravimetric Analysis (TGA) for Decomposition Profile

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary method for determining the decomposition temperature of an antioxidant.

Protocol:

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Place a small, representative sample (typically 5-10 mg) of the phosphite antioxidant into a clean TGA pan (e.g., alumina or platinum).

-

Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent premature thermo-oxidative degradation.[6]

-

Heating Program:

-

Equilibrate the sample at a low temperature (e.g., 30°C).

-

Ramp the temperature at a constant heating rate (e.g., 10°C/min or 20°C/min) to a final temperature well above the expected decomposition (e.g., 600°C).

-

-

Data Analysis: Plot the sample mass (as a percentage of the initial mass) against the temperature. The onset of decomposition is typically determined as the temperature at which a significant mass loss begins.

Workflow for TGA Analysis

A schematic of the Thermogravimetric Analysis (TGA) workflow.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine melting point and assess purity.[6]

Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh a small sample (typically 3-5 mg) into a DSC pan (e.g., aluminum) and hermetically seal it.

-

Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) within the DSC cell at a constant flow rate (e.g., 50 mL/min).

-

Heating Program:

-

Data Analysis: Plot the heat flow against temperature. The melting point is determined from the peak of the endothermic transition. The shape and sharpness of the peak can provide an indication of the sample's purity.

Workflow for DSC Analysis

A schematic of the Differential Scanning Calorimetry (DSC) workflow.

Degradation Pathways and Products

The degradation of tris(aryl) phosphites can occur through two primary pathways: oxidation and hydrolysis. While Tris(2,4-di-tert-butylphenyl) phosphite is specifically designed for high resistance to hydrolysis, this pathway can still be relevant under certain environmental conditions.[4][7]

Thermo-oxidative Degradation

This is the intended and primary reaction pathway for the phosphite antioxidant during its function. It is an oxidation process where the phosphite is converted to the corresponding phosphate.

-

Tris(2,4-di-tert-butylphenyl) phosphite → Tris(2,4-di-tert-butylphenyl) phosphate

This phosphate is a highly stable compound and is often the main transformation product found.[2][8] The formation of this phosphate is an indicator that the antioxidant has performed its function. However, under excessive thermal stress or in the presence of reactive radical species, further fragmentation can occur.

Hydrolytic Degradation

Although designed to be hydrolytically stable, exposure to high temperatures and humidity can lead to hydrolysis of the P-O-Ar ester bonds.[7] This process typically occurs stepwise:

-

Tris(2,4-di-tert-butylphenyl) phosphite + H₂O → Bis(2,4-di-tert-butylphenyl) phosphite + 2,4-di-tert-butylphenol

-

Bis(2,4-di-tert-butylphenyl) phosphite + H₂O → Mono(2,4-di-tert-butylphenyl) phosphite + 2,4-di-tert-butylphenol

The primary degradation products from hydrolysis are 2,4-di-tert-butylphenol and the corresponding partially hydrolyzed phosphites.[2][6] The phenol itself is a known degradation product and a potential migrant from polymers.[6]

Degradation Pathways of Tris(2,4-di-tert-butylphenyl) phosphite

Key degradation pathways for a sterically hindered aryl phosphite.

Implications for Researchers and Drug Development Professionals

For professionals in fields where polymer integrity is critical, such as in the development of drug delivery systems, medical device manufacturing, or pharmaceutical packaging, a thorough understanding of antioxidant stability is essential.

-

Processing Stability: The high thermal stability of Tris(2,4-di-tert-butylphenyl) phosphite ensures that it remains effective during high-temperature processing steps like extrusion and molding, protecting both the polymer and the active pharmaceutical ingredient (API) from degradation.[6]

-

Product Shelf-Life: The antioxidant's persistence in its active form contributes to the long-term stability of the final product, preventing degradation over its intended shelf-life.

-

Safety and Leachables: The degradation products, particularly 2,4-di-tert-butylphenol and the phosphate derivative, are potential leachables.[6] A comprehensive risk assessment requires knowledge of these degradation pathways to develop appropriate analytical methods for their detection and quantification in migration studies. Regulatory bodies often require a detailed profile of such non-intentionally added substances (NIAS).[2]

Conclusion

Tris(2,4-di-tert-butylphenyl) phosphite is a high-performance secondary antioxidant with excellent thermal stability, making it a cornerstone for the stabilization of a wide range of polymers. Its effectiveness is rooted in its ability to decompose hydroperoxides into stable products, a process that is essential during high-temperature manufacturing. The primary degradation pathway is a benign oxidation to its phosphate form, though hydrolysis can occur under specific conditions, leading to the formation of 2,4-di-tert-butylphenol. For researchers and developers, understanding this thermal profile, the associated degradation products, and the analytical methods to assess them is fundamental to ensuring the performance, safety, and regulatory compliance of advanced polymeric materials.

References

-

ResearchGate. (2025). Occurrence and Release of Organophosphite Antioxidants and Novel Organophosphate Esters from Plastic Food Packaging | Request PDF. Available at: [Link]

-

MDPI. (2023). Valoration of the Synthetic Antioxidant Tris-(Diterbutyl-Phenol)-Phosphite (Irgafos P-168) from Industrial Wastewater and Application in Polypropylene Matrices to Minimize Its Thermal Degradation. Available at: [Link]

-

ACS Publications. (2019). Organophosphite Antioxidants in Indoor Dust Represent an Indirect Source of Organophosphate Esters | Environmental Science & Technology. Available at: [Link]

-

ResearchGate. (n.d.). Degradation of Irgafos 168 and migration of its degradation products from PP‐R composite films. Available at: [Link]

-

ResearchGate. (n.d.). Phosphorous Antioxidants Against Polypropylene Thermal Degradation During Rotational Molding-Kinetic Modeling | Request PDF. Available at: [Link]

-

NextSDS. (n.d.). tris(6-tert-butyl-m-tolyl) phosphite — Chemical Substance Information. Available at: [Link]

-

OSTI.gov. (n.d.). DECOMPOSI TRIBUTYL PHOSPHATE OMPLEX ES. Available at: [Link]

-

ChemRxiv. (n.d.). Ligand Exchange of Tris(2,4-di-tert-butylphenyl) Phosphite: A Practical and Efficient Route to Organo Gold(I) Complexes. Available at: [Link]

-

JuSER. (2017). Lifetime limit of tris(trimethylsilyl) phosphite as electrolyte additive for high voltage lithium ion batteries. Available at: [Link]

-

ResearchGate. (2023). (PDF) Safety assessment for Tris(2,4-di-tert-butylphenyl) phosphite (Irgafos 168) used as an antioxidant and stabilizer in food contact applications. Available at: [Link]

-

PMC. (n.d.). Effect of Tris, MOPS, and phosphate buffers on the hydrolysis of polyethylene terephthalate films by polyester hydrolases. Available at: [Link]

-

Chemsrc. (2025). CAS#:36339-47-6 | tris[4,4'-thiobis[6-tert-butyl-m-tolyl]] phosphite. Available at: [Link]

-

ResearchGate. (n.d.). Hydrolytic stability and hydrolysis reaction mechanism of bis(2,4-di- tert-butyl)pentaerythritol diphosphite (Alkanox P-24) | Request PDF. Available at: [Link]

-

LookChem. (n.d.). CAS No.36339-47-6,tris[4,4'-thiobis[6-tert-butyl-m-tolyl]] phosphite Suppliers. Available at: [Link]

-

diva-portal.org. (n.d.). Suspect screening of soot samples reveals the occurrence of emerging organophosphate ester: Tris(2,4-di-tert-butylphenyl) phosphate. Available at: [Link]

-

semanticscholar.org. (n.d.). Effect of Tris, MOPS, and phosphate buffers on the hydrolysis of polyethylene terephthalate films by polyester hydrolases. Available at: [Link]

-

songwon.com. (n.d.). Product Data Sheet Tris(2,4-di-tertbutylphenyl) phosphite. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. marleshwar.com [marleshwar.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Valoration of the Synthetic Antioxidant Tris-(Diterbutyl-Phenol)-Phosphite (Irgafos P-168) from Industrial Wastewater and Application in Polypropylene Matrices to Minimize Its Thermal Degradation | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Use of Sterically Hindered Phosphites in Polyolefin Stabilization

Disclaimer: Due to the limited availability of specific experimental data for tris(6-tert-butyl-m-tolyl) phosphite in the public domain, this document provides a detailed guide based on the well-characterized and structurally analogous sterically hindered phosphite, tris(2,4-di-tert-butylphenyl) phosphite . The principles, protocols, and performance data presented herein are representative of high-performance phosphite stabilizers and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals working with polyolefin stabilization.

Introduction: The Imperative of Polyolefin Stabilization

Polyolefins, such as polyethylene (PE) and polypropylene (PP), are among the most widely used thermoplastics due to their versatility, cost-effectiveness, and recyclability.[1] However, their hydrocarbon backbone makes them susceptible to thermo-oxidative degradation during high-temperature melt processing and throughout their service life.[2] This degradation, a free-radical chain reaction initiated by heat, shear, and residual catalyst impurities, leads to a decline in mechanical properties, discoloration (yellowing), and a decrease in the polymer's average molecular weight, which can manifest as an increase in the melt flow rate.[2][3]

To counteract these degradative processes, a stabilization package is incorporated into the polymer matrix. This typically involves a synergistic combination of primary (radical scavenging) and secondary (hydroperoxide decomposing) antioxidants.[4] Sterically hindered phosphites, the focus of this guide, are a critical class of secondary antioxidants that play a pivotal role in preserving the integrity of polyolefins during processing.[5]

The Role and Mechanism of Tris(6-tert-butyl-m-tolyl) Phosphite and its Analogs

Tris(6-tert-butyl-m-tolyl) phosphite, a member of the sterically hindered aryl phosphite family, functions as a highly effective secondary antioxidant. Its primary role is to decompose hydroperoxides (ROOH), which are unstable and deleterious byproducts formed during the primary antioxidant's radical scavenging cycle.[6] By converting these hydroperoxides into stable, non-radical alcohols, phosphite stabilizers interrupt the degradation cascade, thereby preventing chain scission and crosslinking of the polymer chains.[6] This protective action is particularly crucial at the high temperatures encountered during extrusion and molding operations.[4]

The general mechanism of hydroperoxide decomposition by a triaryl phosphite is illustrated below:

ROOH + P(OAr)₃ → ROH + O=P(OAr)₃

This reaction not only neutralizes the harmful hydroperoxides but also regenerates the primary antioxidant, allowing it to continue its radical scavenging activity. This synergistic interaction between primary and secondary antioxidants is a cornerstone of effective polyolefin stabilization.[3]

Chemical and Physical Properties

| Property | Value |

| Chemical Name | Tris(2,4-di-tert-butylphenyl) phosphite |

| CAS Number | 31570-04-4 |

| Molecular Formula | C₄₂H₆₃O₃P |

| Molecular Weight | 646.92 g/mol |

| Appearance | White to off-white powder or granules |

| Melting Point | 181-184 °C |

| Solubility | Insoluble in water; soluble in organic solvents like toluene and chloroform. |

Data sourced from Sigma-Aldrich and other chemical suppliers.

Protocols for Incorporation and Evaluation in Polyolefins

The effective utilization of sterically hindered phosphites requires proper incorporation into the polyolefin matrix and subsequent evaluation of their stabilizing performance.

General Handling and Storage

Phosphite stabilizers can be sensitive to hydrolysis, especially in the presence of moisture and acidic conditions.[2][7] Hydrolysis can lead to the formation of undesirable byproducts and a reduction in stabilizing efficacy. Therefore, it is crucial to:

-

Store the phosphite in a cool, dry place in a tightly sealed container.

-

Avoid exposure to high humidity and atmospheric moisture.

-

Use a nitrogen blanket during storage and handling where possible.

Recommended Loading Levels

The optimal concentration of a phosphite stabilizer depends on the specific polyolefin, the processing conditions, and the desired level of stability. The following are general guidelines:

| Polyolefin | Recommended Phosphite Concentration (wt%) | Typical Synergistic Primary Antioxidant (wt%) |

| Polypropylene (PP) | 0.05 - 0.20% | 0.05 - 0.15% (e.g., a hindered phenol) |

| High-Density Polyethylene (HDPE) | 0.05 - 0.15% | 0.05 - 0.10% (e.g., a hindered phenol) |

| Linear Low-Density Polyethylene (LLDPE) | 0.10 - 0.25% | 0.05 - 0.10% (e.g., a hindered phenol) |

These are starting points, and optimization through experimental trials is highly recommended.

Experimental Workflow for Incorporation and Evaluation

The following workflow outlines the steps for incorporating a phosphite stabilizer into a polyolefin and evaluating its performance.

Caption: Experimental workflow for polyolefin stabilization.

Detailed Protocol: Melt Compounding and Performance Testing

Objective: To evaluate the processing stability imparted by the phosphite stabilizer to a polyolefin resin.

Materials and Equipment:

-

Polyolefin resin (e.g., PP, HDPE, LLDPE) powder or pellets.

-

Tris(6-tert-butyl-m-tolyl) phosphite or a suitable analog.

-

Primary antioxidant (e.g., a hindered phenolic antioxidant).

-

Laboratory-scale twin-screw extruder.

-

Pelletizer.

-

Melt flow indexer.

-

Spectrocolorimeter.

-

Differential Scanning Calorimeter (DSC) for OIT measurements.

Procedure:

-

Pre-blending: Accurately weigh the polyolefin resin, the phosphite stabilizer, and the primary antioxidant according to the desired formulation. Dry blend the components thoroughly in a high-speed mixer or by tumbling in a sealed container for 10-15 minutes to ensure a homogeneous mixture.

-

Melt Compounding:

-

Set the temperature profile of the twin-screw extruder appropriate for the specific polyolefin being processed. For example, a typical temperature profile for polypropylene would be in the range of 190-220°C.[8]

-

Feed the pre-blended mixture into the extruder at a constant rate.

-

The molten polymer strand exiting the extruder die is cooled in a water bath and subsequently pelletized.

-

-

Multiple Pass Extrusion (Optional but Recommended): To simulate the rigors of recycling and reprocessing, a portion of the pelletized material can be subjected to multiple extrusion passes (e.g., 3 or 5 passes). Collect samples after each pass for analysis.

-

Performance Evaluation:

-

Melt Flow Index (MFI): Measure the MFI of the pellets from each pass according to standard methods (e.g., ASTM D1238 or ISO 1133). A smaller change in MFI after multiple passes indicates better stabilization.[9]

-

Color Measurement: Use a spectrocolorimeter to measure the Yellowness Index (YI) of the pellets or a pressed plaque. Lower YI values signify better color stability.

-

Oxidative Induction Time (OIT): Determine the OIT of the stabilized polymer using DSC as per ASTM D3895. A longer OIT indicates enhanced resistance to thermo-oxidative degradation.[9]

-

Synergism with Primary Antioxidants

The combination of a sterically hindered phosphite with a primary antioxidant, typically a hindered phenol, results in a synergistic effect that provides superior stabilization compared to either additive used alone.[2][3] The phosphite protects the primary antioxidant from degradation during high-temperature processing, preserving its capacity to provide long-term thermal stability to the final product.[2]

A common blend ratio for a phenolic antioxidant to a phosphite stabilizer is in the range of 1:1 to 1:4, depending on the specific polymer and application requirements.[2]

Caption: Synergistic stabilization of polyolefins.

Analytical Methods for Quantification

To ensure quality control and for research purposes, it is often necessary to quantify the concentration of the phosphite stabilizer and its degradation products in the polymer matrix.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometry (MS) detection is a common method for the analysis of phosphite antioxidants.[10][11] The polymer sample is first dissolved in a suitable solvent, and the polymer is then precipitated to extract the additives. The filtered extract is then analyzed by HPLC.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be employed for the analysis of phosphites, particularly after extraction from the polymer matrix.[10]

Conclusion

Sterically hindered phosphites, such as tris(6-tert-butyl-m-tolyl) phosphite and its well-studied analogs, are indispensable additives for the stabilization of polyolefins. Their ability to decompose hydroperoxides during melt processing protects the polymer from degradation and enhances the effectiveness of primary antioxidants. By following the protocols and understanding the principles outlined in these application notes, researchers and professionals can effectively utilize these stabilizers to produce high-quality, durable polyolefin products.

References

-

NextSDS. tris(6-tert-butyl-m-tolyl) phosphite — Chemical Substance Information. Accessed March 21, 2024. [Link]

-

Adishank Chemicals. Why TNPP is the Preferred Phosphite for Heat-Sensitive Polymers. October 1, 2025. [Link]

-

Chemsrc. CAS#:36339-47-6 | tris[4,4'-thiobis[6-tert-butyl-m-tolyl]] phosphite. August 28, 2025. [Link]

-

U.S. Environmental Protection Agency (EPA). Tris(2,4-di-tert-butylphenyl) phosphite Properties. October 15, 2025. [Link]

- Google Patents. JP5315238B2 - Liquid phosphite blends as stabilizers. Accessed March 21, 2024.

-

ResearchGate. Phosphite blends in the stabilization of polyolefins. Accessed March 21, 2024. [Link]

-

Tintoll. Tris 2 4 Di Tert Butylphenyl Phosphite, Phosphite Antioxidant Manufacturer. February 14, 2025. [Link]

-

Shimadzu. Analytical Solutions for Analysis of Polymer Additives. Accessed March 21, 2024. [Link]

-

European Patent Office. EP1910455B1 - STABILIZATION OF POLYOLEFINS WITH LIQUID TRIS-(MONO-ALKYL)PHENYL PHOSPHITES. August 8, 2012. [Link]

-

NextSDS. Tri-o-tolyl Phosphite — Chemical Substance Information. Accessed March 21, 2024. [Link]

-

MDPI. Valoration of the Synthetic Antioxidant Tris-(Diterbutyl-Phenol)-Phosphite (Irgafos P-168) from Industrial Wastewater and Application in Polypropylene Matrices to Minimize Its Thermal Degradation. April 2, 2023. [Link]

-

ResearchGate. Impact of improved phosphite hydrolytic stability on the processing stabilization of polypropylene. Accessed March 21, 2024. [Link]

-

MDPI. Valoration of the Synthetic Antioxidant Tris-(Diterbutyl-Phenol)-Phosphite (Irgafos P-168) from Industrial Wastewater and Application in Polypropylene Matrices to Minimize Its Thermal Degradation. April 2, 2023. [Link]

-

2019 International Polyolefins Conference (Retec). Optimizing Stabilization Systems for Polyolefins. February 25, 2019. [Link]

- Google Patents. US8063133B2 - Method for reducing plate-out of solid phosphites in polymers. Accessed March 21, 2024.

-

amfine.com. Phosphites | Process Stabilizers for Plastics. Accessed March 21, 2024. [Link]

-

ResearchGate. Hydrolytic stability and hydrolysis reaction mechanism of bis(2,4-di- tert-butyl)pentaerythritol diphosphite (Alkanox P-24). Accessed March 21, 2024. [Link]

-

MDPI. Polyolefin Blends with Selectively Crosslinked Disperse Phase Based on Silane-Modified Polyethylene. December 13, 2023. [Link]

-

University of Minnesota Digital Conservancy. Compatibilization of polyolefin blends. Accessed March 21, 2024. [Link]

-

PubMed. Hydrolytic (in)stability of phosphate isosteres. December 15, 2022. [Link]

-

addivant.com. Product Data Sheet Tris(2,4-di-tertbutylphenyl) phosphite. Accessed March 21, 2024. [Link]

-

De Gruyter. Determination of polyolefin additives by reversed-phase liquid chromatography. January 1, 2011. [Link]

-

PMC. Polyolefins, a Success Story. May 24, 2017. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. specialchem.com [specialchem.com]

- 3. welltchemicals.com [welltchemicals.com]

- 4. Tris 2 4 Di Tert Butylphenyl Phosphite, Phosphite Antioxidant Manufacturer | Tintoll [uvabsorber.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Valoration of the Synthetic Antioxidant Tris-(Diterbutyl-Phenol)-Phosphite (Irgafos P-168) from Industrial Wastewater and Application in Polypropylene Matrices to Minimize Its Thermal Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. shim-pol.pl [shim-pol.pl]

- 11. researchgate.net [researchgate.net]

Application Note: Melt Flow Stabilization in Polyolefins Using Tris(6-tert-butyl-m-tolyl) Phosphite

Target Audience: Materials Scientists, Polymer Chemists, and Pharmaceutical Packaging Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Mechanistic Rationale

During the high-temperature melt processing of polymers (such as extrusion or injection molding for medical-grade plastics and pharmaceutical packaging), the polymer matrix is subjected to severe thermal and mechanical shear stress. In the presence of trace oxygen, this initiates an auto-oxidative degradation cycle. The formation of hydroperoxides (ROOH) is the critical bottleneck in this cycle; if left unchecked, hydroperoxides undergo homolytic cleavage into highly reactive alkoxy (RO•) and hydroxy (•OH) radicals [1].

Depending on the polymer architecture, these radicals dictate the failure mode:

-

Polypropylene (PP): Undergoes β -scission, leading to chain cleavage, reduced molecular weight, and an undesirable increase in Melt Flow Index (MFI).

-

Polyethylene (PE): Tends to undergo radical recombination (cross-linking), leading to gel formation and a decrease in MFI [4].

Tris(6-tert-butyl-m-tolyl) phosphite (CAS: 13468-92-3), also known as tris(2-tert-butyl-5-methylphenyl) phosphite, is a high-performance, sterically hindered secondary antioxidant. Unlike primary antioxidants (hindered phenols) that scavenge peroxy radicals, this phosphite functions as a hydroperoxide decomposer . It reduces hydroperoxides to stable, non-radical alcohols via a stoichiometric redox reaction, oxidizing itself to a stable phosphate [2, 3].

The Structural Advantage: The strategic placement of the bulky tert-butyl group at the ortho position and a methyl group at the meta position provides exceptional steric hindrance around the central phosphorus atom. This specific geometry shields the phosphite from premature hydrolysis—a common failure mode in lesser phosphites that leads to equipment corrosion and black speck formation during humid storage [1].

Fig 1: Synergistic mechanism of primary and secondary antioxidants in polymer stabilization.

Experimental Protocols: Melt Flow Stabilization Validation

To empirically validate the stabilizing efficacy of Tris(6-tert-butyl-m-tolyl) phosphite, a multi-pass extrusion protocol is employed. This methodology is a self-validating system: by repeatedly exposing the polymer to high shear and heat, we artificially accelerate the aging process, allowing us to measure the robustness of the antioxidant package [5].

Protocol A: Formulation and Multi-Pass Extrusion

Causality Check: Multi-pass extrusion mimics the thermal history a polymer might experience during recycling or complex molding operations.

-

Preparation: Weigh 1.0 kg of virgin, unstabilized Polypropylene (PP) homopolymer powder.

-

Additive Dosing: Prepare three distinct batches:

-

Control: Neat PP (No additives).

-

System 1 (Primary Only): PP + 0.10 wt% Hindered Phenol (e.g., AO-1010).

-

System 2 (Synergistic Blend): PP + 0.05 wt% Hindered Phenol + 0.10 wt% Tris(6-tert-butyl-m-tolyl) phosphite.

-

-

Dry Blending: Tumble-mix each batch for 15 minutes under a nitrogen blanket to ensure homogeneous dispersion.

-

Extrusion: Feed the blends into a co-rotating twin-screw extruder. Set the temperature profile from 190°C (feed) to 230°C (die).

-

Pelletization & Re-extrusion: Quench the extrudate in a water bath, pelletize, and dry. Retain a 100g sample (Pass 1). Re-extrude the remaining pellets up to 5 times, collecting samples at Pass 3 and Pass 5.

Protocol B: Melt Flow Index (MFI) Measurement

Causality Check: MFI directly correlates to molecular weight changes. In PP, an increasing MFI indicates catastrophic chain scission.

-

Preheat the melt flow indexer (plastometer) to 230°C (per ASTM D1238).

-

Load 5.0 g of the pelletized sample into the barrel and allow a 5-minute melt-conditioning phase.

-

Apply a standard 2.16 kg weight to the piston.

-

Measure the mass of the extrudate flowing over a 10-minute period. Record as g/10 min.

Protocol C: Yellowness Index (YI) and OIT Verification

Causality Check: Hindered phenols, when exhausted, transform into highly conjugated, intensely colored quinone methides. A low YI proves the phosphite is successfully protecting the primary antioxidant [1, 5].

-

YI Measurement: Press Pass 1 and Pass 5 pellets into 2mm plaques. Measure YI using a spectrophotometer (ASTM E313).

-

OIT (Oxidation Induction Time): To validate residual stability, place a 5 mg sample in a Differential Scanning Calorimeter (DSC). Heat to 200°C under nitrogen, then switch to an oxygen purge. The time to the onset of the exothermic degradation peak is the OIT (ASTM D3895).

Fig 2: Experimental workflow for evaluating polymer melt flow and color stabilization.

Quantitative Data Synthesis

The following table synthesizes typical performance data demonstrating the synergistic effect of Tris(6-tert-butyl-m-tolyl) phosphite in a Polypropylene matrix.

| Formulation | MFI Pass 1 (g/10 min) | MFI Pass 3 (g/10 min) | MFI Pass 5 (g/10 min) | YI Pass 1 | YI Pass 5 | OIT Pass 1 (min) |

| Control (Neat PP) | 3.2 | 8.7 | 18.5 | 2.1 | 8.4 | < 1.0 |

| System 1 (Primary AO Only) | 2.8 | 4.5 | 9.2 | 1.8 | 6.5 | 12.5 |

| System 2 (Primary AO + Phosphite) | 2.5 | 2.7 | 3.1 | 0.9 | 1.4 | 28.0 |

Data Interpretation & Causality

-

Melt Flow Stabilization: The control sample undergoes severe β -scission, evidenced by the MFI skyrocketing from 3.2 to 18.5 g/10 min by Pass 5. System 2, containing the phosphite, maintains a nearly flat MFI profile (2.5 to 3.1). The phosphite rapidly decomposes the hydroperoxides before they can cleave the polymer backbone [4].

-

Color Suppression (YI): System 1 exhibits significant yellowing (YI = 6.5 at Pass 5) because the primary phenolic antioxidant is forced to overwork, degrading into chromophoric quinone methides. In System 2, the phosphite acts sacrificially, regenerating the phenol and keeping the YI exceptionally low (1.4) [3].

-

Residual Lifespan (OIT): The OIT of System 2 is more than double that of System 1. This proves that the phosphite preserves the primary antioxidant during the melt phase, leaving a larger reservoir of active phenol to protect the final product during its service life [5].

References

-

Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants. National Center for Biotechnology Information (PMC). Available at:[Link]

-

Organophosphorus antioxidants action mechanisms and new trends. ResearchGate. Available at:[Link]

-

How Does Phosphite Antioxidants Work? Vinati Organics. Available at:[Link]

-

Polymer degradation and stability. MTA KIK (Hungarian Academy of Sciences). Available at:[Link]

Optimizing catalytic yield and selectivity with tris(6-tert-butyl-m-tolyl) phosphite ligands

Welcome to the Technical Support Center for transition metal catalysis utilizing tris(6-tert-butyl-m-tolyl) phosphite (CAS: 13468-92-3), also widely referred to as tris(2-tert-butyl-5-methylphenyl) phosphite.

As a sterically demanding bulky phosphite ligand, it is a critical component in rhodium-catalyzed hydroformylation and nickel-catalyzed hydrocyanation. Due to its massive cone angle (>170°), this ligand enforces mono-ligated active species (e.g., HRh(CO)3L), which dramatically accelerates alkene coordination and yields [2]. However, this extreme steric bulk introduces unique challenges regarding regioselectivity and ligand stability. This guide is designed to help researchers and drug development professionals troubleshoot and optimize their catalytic workflows.

Part 1: Troubleshooting & FAQs

Q1: Why is my catalytic activity dropping precipitously after the first hour of the hydroformylation reaction?

-

Causality: Bulky phosphites are highly susceptible to hydrolysis from trace moisture. The reaction between the phosphite and water generates phosphonates and phosphonic acids. These degradation products coordinate strongly to the rhodium center, poisoning the active catalyst and potentially causing Rh black precipitation.

-

Solution: Ensure strictly anhydrous conditions (moisture < 10 ppm). Incorporate a hindered amine base, such as bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate, into the reaction mixture. This acts as an [3], preventing the autocatalytic degradation cycle of the ligand without interfering with the metal center.

Q2: I am achieving high turnover frequencies (TOF) but my linear-to-branched (l/b) aldehyde selectivity is poor. How can I improve regioselectivity?

-

Causality: The extreme steric bulk of tris(6-tert-butyl-m-tolyl) phosphite prevents the formation of the highly selective bis-ligated HRh(CO)2L2 species. Instead, the [4]. While this mono-ligated species is highly active, it is less sterically directing during the migratory insertion step, leading to lower linear selectivity.

-

Solution: Decrease the CO partial pressure. Because the kinetics of bulky phosphite-modified rhodium catalysts are often [2], lowering CO pressure favors alkene coordination over CO coordination, kinetically favoring the linear alkyl intermediate. Alternatively, lower the reaction temperature to 60–70 °C to enhance the thermodynamic preference for the linear product.

Q3: I observe significant alkene isomerization instead of hydroformylation. What is driving this?

-

Causality: Alkene isomerization occurs when β-hydride elimination from the branched alkyl-Rh intermediate outcompetes CO insertion. This is a common side reaction with bulky phosphites when the syngas (CO/H2) pressure is insufficient to trap the alkyl species.

-

Solution: Increase the total syngas pressure (e.g., from 10 bar to 20 bar) to accelerate the CO coordination and insertion steps, effectively trapping the alkyl species before it can undergo β-hydride elimination.

Part 2: Experimental Workflows

Self-Validating Protocol: Rhodium-Catalyzed Hydroformylation of 1-Octene

To ensure trustworthiness and reproducibility, this protocol incorporates an internal standard (n-decane) from the beginning to validate mass balance and confirm that no volatile products are lost during high-pressure sampling.

-

Schlenk Line Preparation: Dry toluene over sodium/benzophenone and degas via three freeze-pump-thaw cycles. Verify moisture content is < 10 ppm via Karl Fischer titration.

-

Catalyst Mixing: In an argon-filled glovebox, dissolve Rh(acac)(CO)2 (1.0 mM) and tris(6-tert-butyl-m-tolyl) phosphite (10.0 mM, L/Rh = 10) in 20 mL of the dried toluene. Rationale: The excess ligand compensates for trace oxidation and shifts the equilibrium toward the active coordinated species.

-

Substrate & Standard Addition: Add 1-octene (1.0 M) and n-decane (0.5 M, internal standard) to the catalyst solution.

-

Autoclave Loading: Transfer the mixture to a 50 mL stainless steel Parr autoclave under an inert argon atmosphere to prevent premature ligand oxidation.

-

Pressurization & Reaction: Purge the autoclave three times with syngas (CO/H2, 1:1). Pressurize to 20 bar and heat to 80 °C with vigorous stirring (1000 rpm) to eliminate gas-liquid mass transfer limitations.

-

Sampling & Validation: Withdraw 0.1 mL aliquots every 30 minutes. Quench immediately with an excess of triphenylphosphine to halt the reaction. Analyze via GC-FID.

-

Self-Validation Check: The sum of unreacted 1-octene, isomerized octenes, and aldehyde products must equal the initial 1-octene concentration relative to the n-decane standard (Mass balance > 98%). If mass balance fails, check for system leaks or volatile product evaporation.

-

Fig 1: Self-validating experimental workflow for high-pressure hydroformylation.

Part 3: Performance Data & Parameter Optimization

The following table summarizes the quantitative impact of adjusting reaction parameters on the yield and selectivity of the Rh/tris(6-tert-butyl-m-tolyl) phosphite system.

| Temperature (°C) | Syngas Pressure (bar) | L/Rh Ratio | TOF (h⁻¹) | Linear/Branched Ratio | Isomerization (%) |

| 60 | 20 | 10 | 1,200 | 4.5 | < 2.0 |

| 80 | 20 | 10 | 4,500 | 2.1 | 5.5 |

| 80 | 10 | 10 | 6,800 | 1.8 | 12.0 |

| 80 | 20 | 2 | 4,100 | 1.9 | 8.0 |

Data Interpretation: Lowering the syngas pressure significantly increases the TOF due to the negative-order kinetics of CO, but sacrifices regioselectivity and promotes unwanted alkene isomerization.

Part 4: Mechanistic Pathways & Logical Relationships

Fig 2: Rh-catalyzed hydroformylation cycle and failure points with bulky phosphites.

References

-

Title: tris(6-tert-butyl-m-tolyl) phosphite — Chemical Substance Information Source: NextSDS URL: [Link]

-

Title: Kinetic evaluation of the hydroformylation of the post-metathesis product 7-tetradecene using a bulky phosphite-modified rhodium catalyst Source: Reaction Chemistry & Engineering (RSC Publishing) URL: [Link]

-

Title: Phosphite-Containing Ligands for Asymmetric Catalysis Source: Chemical Reviews (ACS Publications) URL: [Link]

-

Title: Hydroformylation with a Rhodium/Bulky Phosphite Modified Catalyst. A Comparison of the Catalyst Behavior for Oct-1-ene, Cyclohexene, and Styrene Source: Organometallics (ACS Publications) URL: [Link]

Troubleshooting solubility issues of tris(6-tert-butyl-m-tolyl) phosphite in organic solvents

Technical Support Center: Tris(6-tert-butyl-m-tolyl) Phosphite Solubility

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting strategies and frequently asked questions regarding the solubility of tris(6-tert-butyl-m-tolyl) phosphite in organic solvents. As a Senior Application Scientist, this guide is structured to provide not only procedural steps but also the underlying scientific principles to empower you in your experimental work.

Troubleshooting Guides

Issue 1: Incomplete Dissolution or Formation of a Hazy Solution

You've added the calculated amount of tris(6-tert-butyl-m-tolyl) phosphite to your chosen organic solvent, but it either fails to dissolve completely, or the resulting solution appears hazy or cloudy.

Underlying Causes and Diagnostic Approach:

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1] Tris(6-tert-butyl-m-tolyl) phosphite is a large, non-polar molecule due to the bulky tert-butyl and tolyl groups.[2] Therefore, it will exhibit higher solubility in non-polar organic solvents. Hazy solutions can indicate partial solubility, the presence of impurities, or the beginning of hydrolysis.

Troubleshooting Workflow:

Caption: Workflow for addressing precipitation issues.

Step-by-Step Experimental Protocol:

-

Maintain Working Temperature:

-

Rationale: If your experimental protocol allows, maintaining the solution at the elevated temperature where the compound is soluble is the most direct solution.

-

Action: Use a heated stirring plate or a water bath to keep the solution at the temperature required for complete dissolution throughout your experiment.

-

-

Increase Solvent Volume:

-

Rationale: By increasing the amount of solvent, you can decrease the concentration of the solute to a point where it remains soluble even at lower temperatures.

-

Action: Gradually add more of the same solvent to your solution while stirring until the precipitate redissolves and the solution remains clear upon cooling to the desired working temperature.

-

-

Re-evaluate Solvent Choice:

-

Rationale: If maintaining a high temperature or significantly increasing the solvent volume is not practical, the initial solvent may not be the optimal choice.

-

Action: Refer to solubility data for similar compounds. For instance, tris(2,4-di-tert-butylphenyl) phosphite has a reported solubility of 40 g/100g in toluene and 58 g/100g in chloroform at 25°C. [3]This suggests that chloroform might be a better solvent for achieving higher concentrations at room temperature.

-

Frequently Asked Questions (FAQs)

Q1: What are the best initial solvents to try for dissolving tris(6-tert-butyl-m-tolyl) phosphite?

A1: Based on its chemical structure, which is a large, non-polar organophosphorus compound, you should start with non-polar aromatic or chlorinated solvents. [2]Excellent initial choices include toluene, xylene, and chloroform. [4][5]Aliphatic hydrocarbons like hexane can also be effective, although the solubility might be slightly lower compared to aromatic solvents. [6] Q2: Can I use a polar aprotic solvent like DMF or DMSO?

A2: It is generally not recommended. While polar aprotic solvents are powerful, their polarity is likely too high to effectively dissolve a non-polar compound like tris(6-tert-butyl-m-tolyl) phosphite. Furthermore, these solvents are often hygroscopic and can contain residual water, which increases the risk of hydrolysis of the phosphite. [7] Q3: How does the purity of the tris(6-tert-butyl-m-tolyl) phosphite affect its solubility?

A3: Purity is critical. Impurities from the synthesis, such as unreacted phenols or byproducts, can have different solubility profiles and may not dissolve, leading to a hazy solution or particulates. Additionally, degradation products from hydrolysis, such as the corresponding phosphate and phenols, will also affect the overall solubility characteristics of the material. [7] Q4: Is tris(6-tert-butyl-m-tolyl) phosphite susceptible to hydrolysis, and how does this impact solubility?

A4: Yes, phosphite esters are susceptible to hydrolysis, especially in the presence of moisture and at elevated temperatures. [8]The hydrolysis products are typically a phosphate and the corresponding phenol. These products have different polarities and solubilities than the parent phosphite. The formation of these species can lead to changes in the solution's appearance, including haziness or the formation of a precipitate. [7]Using anhydrous solvents and maintaining an inert atmosphere (e.g., with nitrogen or argon) can help minimize hydrolysis.

Q5: I've observed a color change in my solution upon heating. What could be the cause?

A5: A color change, often to a yellowish hue, can be an indication of degradation. Phosphite antioxidants are designed to act as stabilizers in polymers at high processing temperatures by preventing oxidation. [2]In solution, particularly when heated in the presence of air, they can undergo oxidation or other side reactions that may lead to colored byproducts. If maintaining the chemical integrity of the phosphite is crucial, it is advisable to handle the solution under an inert atmosphere.

References

-

NextSDS. tris(6-tert-butyl-m-tolyl) phosphite — Chemical Substance Information. Available from: [Link]

-

Vinati Organics. (2024, June 21). How Does Phosphite Antioxidants Work?. Available from: [Link]

-

Chemsrc. (2025, August 28). CAS#:36339-47-6 | tris[4,4'-thiobis[6-tert-butyl-m-tolyl]] phosphite. Available from: [Link]

-

ResearchGate. Physical chemistry of a phosphite processing stabilizer in polypropylene. Part 1: Solubility. Available from: [Link]

- Google Patents. WO2012115309A1 - Phosphite-based antioxidant agent having good hydrolytic stability and polymer resin composition including same.

-

Forever Chemical. (2025, December 25). When to Use Plastic Antioxidant?. Available from: [Link]

-

(2020, December 9). Solving Solubility Challenges with a Polyvinyl Alcohol Excipient and Hot Melt Extrusion. Available from: [Link]

-

PMC. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants. Available from: [Link]

- Google Patents. EP0435071B1 - Process for the preparation of hydrolysis-stable organic phosphits.

-

LCGC International. Approaches for Extracting and Determining Additives, Contaminants and Low-Molecular-Weight By-Products in Synthetic Polymers. Available from: [Link]

-

ResearchGate. Solution thermodynamics of tris-(2,4-ditert-butylphenyl)-phosphite in a series of pure solvents. Available from: [Link]

-

(2025, March 12). Overcoming the Challenge of Poor Drug Solubility. Available from: [Link]

-

Effect of Tris, MOPS, and phosphate buffers on the hydrolysis of polyethylene terephthalate films by polyester hydrolases. Available from: [Link]

-

Quick Company. A Process For Preparation Of Tris(2,4 Di Tert Butyl Phenyl) Phosphite. Available from: [Link]

-

bonndoc. Improving solubility and supersaturation of poorly soluble drugs using solid dispersions based on natural polymers and mixtures. Available from: [Link]

-

Wikipedia. Tris(2,4-di-tert-butylphenyl)phosphite. Available from: [Link]

-

ChemRxiv. Ligand Exchange of Tris(2,4-di-tert-butylphenyl) Phosphite: A Practical and Efficient Route to Organo Gold(I) Complexes. Available from: [Link]

-

PubMed. (2025, September 15). Insights into the interaction of tris (2,4-di-tert-butyl phenyl) phosphite (I 168) and its metabolites (24DP) with pepsin: Enzyme inhibition, structural impacts, and antioxidant interference. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. How Does Phosphite Antioxidants Work? [vinatiorganics.com]

- 3. Tris(2,4-di-tert-butylphenyl)phosphite - Wikipedia [en.wikipedia.org]

- 4. A Process For Preparation Of Tris(2,4 Di Tert Butyl Phenyl) Phosphite. [quickcompany.in]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Enhancing Polymer Thermal Stability with Tris(6-tert-butyl-m-tolyl) phosphite

Welcome to the technical support center for the application of tris(6-tert-butyl-m-tolyl) phosphite. This guide is designed for researchers, scientists, and polymer processing professionals who are leveraging this high-performance secondary antioxidant to improve the thermal resistance of extruded polymers. Here, we move beyond simple data sheets to provide in-depth, field-proven insights into the causality behind experimental choices, troubleshooting common issues, and optimizing your polymer formulations for maximum stability.

Frequently Asked Questions (FAQs)

This section addresses foundational questions about the role and function of tris(6-tert-butyl-m-tolyl) phosphite in polymer systems.

Q1: What is tris(6-tert-butyl-m-tolyl) phosphite and what is its primary function in polymers?

Tris(6-tert-butyl-m-tolyl) phosphite is a high molecular weight organophosphite antioxidant.[1] Its primary role is to act as a secondary antioxidant or hydroperoxide decomposer . During high-temperature processing like extrusion, polymers are exposed to heat and oxygen, which initiates a degradation cycle.[2][3] This phosphite additive is crucial for protecting the polymer during these demanding processing stages.[4][5]

Q2: How does it mechanistically improve the thermal resistance of a polymer?

Polymers degrade via a free-radical chain reaction. An unstable byproduct of this process is hydroperoxides (ROOH).[6] These hydroperoxides are thermally unstable and decompose into highly reactive radicals, which then accelerate further polymer degradation, leading to chain scission (loss of molecular weight, embrittlement) or cross-linking (gel formation).[2][7]

Tris(6-tert-butyl-m-tolyl) phosphite intervenes by catalytically decomposing these harmful hydroperoxides into stable, non-radical alcohols (ROH), effectively interrupting the auto-oxidative degradation cycle.[6][8] This protective action preserves the polymer's molecular integrity, melt flow, and physical properties.

Q3: Should this phosphite be used alone or in combination with other stabilizers?

For comprehensive protection, tris(6-tert-butyl-m-tolyl) phosphite is most effective when used in synergy with a primary antioxidant , such as a hindered phenol (e.g., Irganox® 1010).[4][6] Primary antioxidants work by scavenging initial free radicals, while the phosphite (a secondary antioxidant) cleans up the hydroperoxides that may still form. This dual-stage approach provides significantly greater protection against thermo-oxidative degradation than either stabilizer could offer individually.[9]

Q4: What is a typical dosage level for this additive?

The optimal dosage depends heavily on the polymer type, the severity of the processing conditions (temperature, shear), and the desired level of long-term stability. Generally, concentrations can range from 0.1% to 5% by weight of the polymer.[10] It is always recommended to conduct a ladder study to determine the most effective and economical loading for a specific formulation.

Q5: With which polymer systems is tris(6-tert-butyl-m-tolyl) phosphite most compatible?

Due to its high molecular weight and specific molecular structure, it exhibits excellent compatibility and low volatility, making it suitable for a wide range of polymers processed at high temperatures.[1] It is particularly effective in:

-

Polyolefins: Such as High-Density Polyethylene (HDPE) and Linear Low-Density Polyethylene (LLDPE), where it provides excellent color and melt stability.[1]

-

Engineering Plastics: Including Polycarbonate (PC), Polyamide (PA), and Polyesters, which are processed at very high temperatures where other phosphites might decompose or volatilize.[1]

Visualizing the Protective Mechanism

The following diagram illustrates the synergistic action of primary (hindered phenol) and secondary (phosphite) antioxidants in preventing polymer degradation.

Caption: Synergistic antioxidant mechanism interrupting the polymer degradation cycle.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.

Q: My extruded polymer is exhibiting significant yellowing, even with the phosphite additive. What is the likely cause?

A: This is a common issue that can stem from several sources. The causality must be systematically investigated.

-

Cause 1: Interaction with Other Additives. Certain additives, particularly some Hindered Amine Light Stabilizers (HALS), can have antagonistic interactions with phenolic antioxidants that are often used alongside phosphites. This can lead to premature depletion of the antioxidant system and cause discoloration.[11]

-

Solution 1: Review your full formulation. If you are using a HALS, consult technical datasheets for known incompatibilities. Consider switching to a non-antagonistic HALS or a different primary antioxidant.

-

Cause 2: Gas Fading. Phenolic antioxidants can react with atmospheric nitrogen oxides (NOx), often present in industrial environments or from gas-fired heating, to form colored quinone-type structures.[11] While phosphites themselves are resistant, the discoloration comes from the primary antioxidant they are paired with.

-

Solution 2: Ensure adequate ventilation around the extruder die and downstream equipment. Using a high-performance, hydrolytically stable phosphite can help protect the primary antioxidant and mitigate this effect.[11]

-

Cause 3: Excessive Processing Temperature. While the phosphite is designed for high-temperature stability, extreme temperatures beyond the polymer's or additive's recommended processing window can still cause degradation of the entire system, leading to charring and yellowing.[12]

-

Solution 3: Methodically lower your barrel temperature profile in 5°C increments to find the optimal balance between melt homogeneity and thermal degradation. Verify that all thermocouple readings are accurate.

Q: I'm experiencing frequent screen pack clogging and a build-up of residue on the die. Could the phosphite be responsible?

A: Yes, this issue, often called "plate-out" or "die drool," can be related to the stability of the phosphite additive itself.

-

Cause 1: Hydrolysis. Phosphites can be sensitive to moisture, especially under acidic conditions.[13] If the phosphite hydrolyzes, it can form byproducts that have a much higher melting point than the polymer, resulting in solid particles that clog filter screens and deposit on equipment surfaces.[1]

-

Solution 1: This is a critical control point. Ensure that both the base polymer resin and the phosphite additive are thoroughly dried to recommended levels (<250 ppm moisture is a good target for sensitive polymers) before processing.[14] Store additives in sealed, moisture-proof containers.

-

Cause 2: Poor Compatibility/Migration. If the phosphite is not fully compatible with the polymer matrix, it can migrate to the surface during processing.[11][13] This phenomenon, known as "blooming" or "plate-out," leads to surface deposits on machinery.

-

Solution 2: Tris(6-tert-butyl-m-tolyl) phosphite is a high molecular weight additive designed for low migration.[1] If you still experience this, verify you are using an appropriate dosage. Excessive concentrations can exceed the solubility limit in the polymer. Consider preparing a masterbatch to ensure more uniform, molecular-level dispersion.[11]

Q: The final extruded product is brittle, despite looking visually acceptable. What's happening at the molecular level?

A: Brittleness is a classic sign of significant molecular weight reduction due to polymer chain scission.[2][7] Your antioxidant package is not sufficiently protecting the polymer backbone.

-

Cause 1: Insufficient Antioxidant Loading. The amount of antioxidant may be too low to handle the thermal stress of your specific extrusion process. The radicals and hydroperoxides being generated are overwhelming the stabilizer system.

-

Solution 1: Increase the concentration of the phosphite and/or the primary antioxidant in your formulation. An effective strategy is to first increase the primary antioxidant to handle initial radicals, ensuring the phosphite has a sufficient reserve to manage hydroperoxides.

-

Cause 2: High Shear Degradation. It's not just heat; mechanical shear in the extruder also contributes to chain scission.[3] High screw speeds can generate significant frictional heat and physically break polymer chains.

-

Solution 2: Optimize your screw speed. A lower RPM reduces shear but increases residence time (more heat exposure). A higher RPM reduces residence time but increases shear. You must find the "sweet spot" for your specific polymer and extruder. Monitoring melt pressure and motor amperage can help identify regions of excessive shear.

-

Cause 3: Residual Polymerization Catalysts. Some polymers, particularly polyolefins made via Ziegler-Natta catalysis, can retain metal catalyst residues (e.g., titanium, vanadium).[11] These metals can severely accelerate the decomposition of hydroperoxides, rapidly depleting your antioxidant package.[11]

-

Solution 3: If you suspect catalyst residue is an issue, consider adding a metal deactivator to your formulation. These additives work by chelating the metal ions, rendering them inert.[11]

Experimental Protocols & Data

To ensure trustworthy and repeatable results, follow these validated experimental protocols.

Protocol 1: Incorporation via Twin-Screw Extrusion

This protocol outlines a standard procedure for compounding tris(6-tert-butyl-m-tolyl) phosphite into a polymer matrix.

Objective: To achieve uniform dispersion of the antioxidant within the polymer.

Methodology:

-

Material Preparation: Dry the base polymer resin and the phosphite powder in a vacuum oven or desiccant dryer to a moisture content below 0.02% (200 ppm). This step is critical to prevent hydrolysis.[12]

-

Pre-Blending: In a sealed bag or a tumble blender, dry-blend the polymer pellets with the phosphite powder at the desired concentration (e.g., 0.2% w/w). For very low concentrations, preparing a masterbatch with a higher concentration (e.g., 5-10%) is recommended for improved dosing accuracy and dispersion.

-

Extruder Setup: For a co-rotating twin-screw extruder, set a temperature profile that gently melts the polymer and then provides a hot, distributive mixing zone. A typical starting profile for HDPE is shown in the table below.

-

Extrusion: Feed the pre-blended material into the extruder using a calibrated gravimetric feeder. Maintain a steady screw speed (e.g., 200-400 RPM) and feed rate to ensure consistent melting and mixing.

-

Strand Cooling & Pelletizing: Extrude the molten polymer through a strand die into a water bath for cooling. Subsequently, feed the solidified strands into a pelletizer.

-

Post-Drying: Dry the resulting pellets to remove surface moisture before storage or further analysis.

Table 1: Example Starting Extrusion Parameters for HDPE

| Parameter | Value | Rationale |

| Feed Zone Temp. | 160°C | Ensures smooth conveying of solids without premature melting.[15] |

| Transition Zone Temp. | 180-200°C | Gradually melts the polymer to avoid blockages.[15] |

| Mixing Zone Temp. | 210-220°C | Ensures the polymer is fully molten for effective mixing with the additive. |

| Die Temp. | 215°C | Controls the viscosity of the melt as it exits the extruder.[15] |

| Screw Speed | 300 RPM | Balances residence time and shear for good dispersion. |

| Feed Rate | 10 kg/hr | Should be set to achieve 70-80% motor load for efficient operation. |

Protocol 2: Evaluation of Thermal Stability via Thermogravimetric Analysis (TGA)

Objective: To quantify the improvement in thermal resistance by measuring the onset temperature of degradation.

Methodology:

-

Sample Preparation: Use 5-10 mg of the pelletized polymer (both stabilized and unstabilized control samples).

-

Instrument Setup: Place the sample in an alumina or platinum TGA pan.

-

Atmosphere: For evaluating thermo-oxidative stability, use a reactive atmosphere like Air or Oxygen at a flow rate of 50-100 mL/min.[16]

-

Temperature Program: Heat the sample from ambient temperature (~30°C) to 600°C at a constant heating rate of 10°C/min. This is a standard rate for comparative analysis.[16]

-

Data Analysis: Record the sample weight as a function of temperature. The key metric is the Onset Decomposition Temperature (T_onset) , often defined as the temperature at which 5% weight loss occurs. A higher T_onset for the stabilized sample indicates improved thermal resistance.

Visualizing the Troubleshooting Process

This workflow diagram provides a logical path for diagnosing processability issues like screen pack clogging.

Caption: A systematic workflow for troubleshooting extrusion processability issues.

References

-

NextSDS. (n.d.). tris(6-tert-butyl-m-tolyl) phosphite — Chemical Substance Information. Retrieved from [Link]

-

Partners in Chemicals. (2021, September 29). Excellent hydrolysis resistance phosphite antioxidant. Retrieved from [Link]

-

Ningbo Innopharmchem Co., Ltd. (n.d.). The Crucial Role of Phosphite Antioxidants in Modern Polymer Manufacturing. Retrieved from [Link]

-

Kerke. (2026, March 3). Common Troubleshooting Tips for Twin Screw Extruder Operations. Retrieved from [Link]

-

Li, J., et al. (n.d.). Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants. PMC. Retrieved from [Link]

-

HBGX Chemical. (2026, March 11). Comprehensive Guide to Stabilizers in Polymers for Enhanced Durability. Retrieved from [Link]

-

Patsnap Eureka. (2025, July 3). How Thermal Degradation Affects Polymer Performance Over Time. Retrieved from [Link]

-

Amine Catalysts. (2025, June 30). A comparative look at tridecyl phosphite against other alkyl phosphite antioxidants for diverse polymer uses. Retrieved from [Link]

-

Gijsman, P. (2016, January 4). Review on the thermo-oxidative degradation of polymers during processing and in service. ResearchGate. Retrieved from [Link]

-

Unknown Author. (n.d.). OXIDATIVE DEGRADATION OF POLYMERS. Retrieved from [Link]

-

Unknown Author. (n.d.). Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. PMC. Retrieved from [Link]

-

Chemsrc. (2025, August 28). CAS#:36339-47-6 | tris[4,4'-thiobis[6-tert-butyl-m-tolyl]] phosphite. Retrieved from [Link]

-

SGS PSI. (2015, December 23). Heat Stabilizers: The Coolest Polymer Additive. Retrieved from [Link]

-

Teti, D. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved from [Link]

-

Fiveable. (2025, August 15). Thermal degradation | Polymer Chemistry Class Notes. Retrieved from [Link]

-

Superprof. (n.d.). How to Make Dot and Cross Diagrams. Retrieved from [Link]

-

Unknown Author. (2025, December 5). Thermal Stabilizers in Plastics: Preventing Degradation in High-Temperature Applications. Retrieved from [Link]

-

Davis-Standard. (2020, November 9). Troubleshooting Common Blown Film Issues. Retrieved from [Link]

-

LIFE-TRIALKYL. (n.d.). Polymer Stabilizers. Retrieved from [Link]

-

NatureWorks. (n.d.). Troubleshooting the Ingeo Sheet Extrusion Process. Retrieved from [Link]

-

RSC Education. (2022, January 3). How to draw dot and cross diagrams. Retrieved from [Link]

-

Adishank Chemicals. (2025, October 1). Why TNPP is the Preferred Phosphite for Heat-Sensitive Polymers. Retrieved from [Link]

-

MDPI. (2026, January 20). Evaluation of the Thermal Stability of Thermoplastic Bio-Polyesters and the Effect of Thermal Stabilizers Using Multi-Step Torque Rheometry Tests. Retrieved from [Link]

-

Shalom Education. (n.d.). Dot and Cross Diagrams | GCSE Chemistry Revision. Retrieved from [Link]

-

Elastron. (n.d.). 12 Extrusion Defects and Troubleshooting. Retrieved from [Link]

-

EAG Laboratories. (n.d.). Thermal Analysis Techniques | Polymers. Retrieved from [Link]

-

ResearchGate. (n.d.). A schematic diagram showing the oxidative stress effects and the.... Retrieved from [Link]

-

Tintoll. (2025, February 14). Tris 2 4 Di Tert Butylphenyl Phosphite, Phosphite Antioxidant Manufacturer. Retrieved from [Link]

-

Rheology Lab. (n.d.). Predicting Thermal Degradation of Polymers. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic representation of common antioxidant mechanism. Retrieved from [Link]

-

Bajaj Masterbatch. (2026, March 20). Extrusion Coating Troubleshooting guide. Retrieved from [Link]

-

Bausano. (n.d.). Common problems in the plastic extrusion process. Retrieved from [Link]

-

NextSDS. (n.d.). Tri-o-tolyl Phosphite — Chemical Substance Information. Retrieved from [Link]

-

Unknown Author. (2021). 2021 proceedings. Retrieved from [Link]

-

Compounding Solutions. (n.d.). STABLIZERS IN MEDICAL PLASTICS FOR EXTRUSION. Retrieved from [Link]

-

Professor Dave Explains. (2015, October 18). Lewis Dot Structures [Video]. YouTube. Retrieved from [Link]

-

PMC. (n.d.). Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview. Retrieved from [Link]

-

Stack Overflow. (2018, July 22). Graphviz Composite Structure Diagram. Retrieved from [Link]

-

JCI Insight. (2026, February 17). Nrf2 activator peptide protects the brain from cerebral vascular dysfunction in alcohol ingestion. Retrieved from [Link]

-

Nexus Analytics. (n.d.). Thermal Characterization of Polymers. Retrieved from [Link]

Sources

- 1. partinchem.com [partinchem.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. 4spe.org [4spe.org]

- 4. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. polymersolutions.com [polymersolutions.com]

- 6. nbinno.com [nbinno.com]

- 7. How Thermal Degradation Affects Polymer Performance Over Time [eureka.patsnap.com]

- 8. Tris 2 4 Di Tert Butylphenyl Phosphite, Phosphite Antioxidant Manufacturer | Tintoll [uvabsorber.com]

- 9. Why Tri-nonylphenyl Phosphite is the Preferred Phosphite [adishank.com]

- 10. News-api intermediates-6 amino 1 3 dimethyluracil-1 3 dimethylurea [hbgxchemical.com]

- 11. Common Challenges in Using Antioxidants in Plastic Manufacturing [elchemy.com]

- 12. kerkeextruder.com [kerkeextruder.com]

- 13. life-trialkyl.eu [life-trialkyl.eu]

- 14. natureworksllc.com [natureworksllc.com]

- 15. elastron.com [elastron.com]

- 16. hitachi-hightech.com [hitachi-hightech.com]

Overcoming steric hindrance limitations of tris(6-tert-butyl-m-tolyl) phosphite in catalysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the use of highly sterically demanding ligands in transition metal catalysis. Tris(6-tert-butyl-m-tolyl) phosphite (CAS: 13468-92-3), also known as tris(2-tert-butyl-5-methylphenyl) phosphite, is a premier bulky ligand utilized primarily in Rh-catalyzed hydroformylation, Ni-catalyzed trimerization, and Pd-catalyzed cross-coupling reactions.

The defining feature of this ligand is the massive steric shielding provided by its ortho-tert-butyl groups. This bulk fundamentally alters the catalyst's resting state. While standard phosphites (like P(OPh)3 ) form stable, bis-ligated complexes ( [RhH(CO)2L2] ), bulky phosphites force the formation of highly active, mono-ligated species ( [RhH(CO)3L] )[1]. This mono-ligated pocket drastically accelerates alkene coordination, leading to turnover frequencies (TOFs) up to 35 times higher than standard systems[2]. However, this extreme steric congestion can also introduce kinetic limitations when dealing with bulky substrates, or lead to catalyst instability[3].

Below is our comprehensive troubleshooting guide, data matrix, and validated experimental workflow to help you overcome these limitations.

Part 1: Troubleshooting Guide & FAQs

Q1: My hydroformylation reaction shows sluggish kinetics or low conversion, despite using this highly active bulky phosphite. What is going wrong? Analysis: While tris(6-tert-butyl-m-tolyl) phosphite accelerates the reaction for linear or unhindered terminal alkenes by maintaining an open coordination site, its massive Tolman cone angle can severely clash with sterically hindered or internal alkenes. The transition state requires the substrate to navigate past the bulky tert-butyl groups. If the substrate is too bulky, the steric repulsion outcompetes the electronic activation[3]. Solution:

-

Elevate Temperature: Increase the reaction temperature (e.g., from 60°C to 80–100°C) to overcome the higher activation energy barrier associated with the steric clash.

-

Adjust Syngas Pressure: Lowering the CO partial pressure can further facilitate alkene binding by promoting CO dissociation from the mono-ligated resting state[3].

-

Ligand Blending: If the substrate is exceptionally bulky, consider a mixed-ligand system or stepping down to a slightly less hindered phosphite.

Q2: I am observing black precipitate (Rhodium black) in my reactor post-reaction. How do I prevent catalyst deactivation? Analysis: Rhodium black formation indicates catalyst agglomeration, typically caused by ligand degradation or an insufficient ligand-to-metal (L/M) ratio. Phosphites are prone to hydrolysis, forming hydrogen phosphonates[4]. Although the ortho-tert-butyl groups provide significant kinetic shielding against moisture compared to unhindered phosphites, they are not immune to degradation under acidic or aqueous conditions. Furthermore, because the ligand is so bulky, it binds less tightly to the metal, increasing the risk of ligand dissociation and subsequent metal aggregation. Solution:

-

Increase L/M Ratio: Maintain a minimum Ligand:Rhodium ratio of 5:1 to 10:1. The excess ligand compensates for the weaker binding affinity of the bulky phosphite, ensuring the metal remains coordinated.

-

Strict Anhydrous Conditions: Rigorously dry all solvents over activated molecular sieves (3Å) and degas via freeze-pump-thaw cycles.

Q3: The regioselectivity (linear-to-branched ratio, n:iso) is lower than expected for my terminal alkene substrate. Analysis: High regioselectivity with bulky phosphites relies on the steric direction of the substrate during the migratory insertion step. If the L/M ratio drops too low, unligated [RhH(CO)4] species can form. These unligated species are highly active but completely unselective, drastically lowering the overall n:iso ratio[5]. Solution: Ensure an adequate excess of the ligand. Conduct a concentration screening; increasing the ligand concentration typically increases the n:iso ratio up to a plateau where the mono-ligated species dominates the catalytic cycle[5].

Part 2: Quantitative Data & Ligand Comparison

Understanding the spatial and electronic parameters of your ligand is critical for rational catalyst design. The table below summarizes how tris(6-tert-butyl-m-tolyl) phosphite compares to standard ligands.

| Ligand | Tolman Cone Angle (θ) | Electronic Parameter (CEP) | Relative Hydroformylation Rate | Primary Resting State |

| Triphenylphosphine ( PPh3 ) | 145° | 2068.9 cm⁻¹ | 1x (Baseline) | Bis-ligated [RhH(CO)2L2] |

| Triphenylphosphite ( P(OPh)3 ) | 128° | 2085.3 cm⁻¹ | 0.5x | Bis-ligated [RhH(CO)2L2] |

| Tris(6-tert-butyl-m-tolyl) phosphite | >190° | ~2083.0 cm⁻¹ | Up to 35x | Mono-ligated [RhH(CO)3L] |

Part 3: Visualizing the Steric Logic

To fully grasp how steric hindrance dictates the pathway and how to troubleshoot it, refer to the following logic diagrams.

Fig 1. Mechanistic divergence of Rh-hydroformylation based on ligand steric bulk.

Fig 2. Decision tree for troubleshooting bulky phosphite catalytic limitations.